molecular formula C8H12ClNO B142818 4-Methoxy-2-methylaniline hydrochloride CAS No. 133985-88-3

4-Methoxy-2-methylaniline hydrochloride

Cat. No.: B142818
CAS No.: 133985-88-3
M. Wt: 173.64 g/mol
InChI Key: YTMCAZORUSVXCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-2-methylaniline hydrochloride is an organic compound with the molecular formula C8H12ClNO. It is a derivative of aniline, where the hydrogen atom in the para position is replaced by a methoxy group (-OCH3) and the hydrogen atom in the ortho position is replaced by a methyl group (-CH3). This compound is commonly used in various chemical reactions and has applications in different fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-methylaniline hydrochloride typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and reduction processes, followed by purification steps to ensure the desired purity and quality of the final product. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-methylaniline hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methoxy-2-methylaniline hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-2-methylaniline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and methyl groups on the aromatic ring influence the compound’s reactivity and binding affinity. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-2-methylaniline hydrochloride is unique due to the presence of both methoxy and methyl groups on the aromatic ring, along with the hydrochloride group. This combination of functional groups imparts specific chemical properties and reactivity, making it valuable in various applications .

Properties

IUPAC Name

4-methoxy-2-methylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO.ClH/c1-6-5-7(10-2)3-4-8(6)9;/h3-5H,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTMCAZORUSVXCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00625550
Record name 4-Methoxy-2-methylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00625550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133985-88-3
Record name 4-Methoxy-2-methylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00625550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methoxy-2-methylaniline hydrochloride
Reactant of Route 2
4-Methoxy-2-methylaniline hydrochloride
Reactant of Route 3
Reactant of Route 3
4-Methoxy-2-methylaniline hydrochloride
Reactant of Route 4
Reactant of Route 4
4-Methoxy-2-methylaniline hydrochloride
Reactant of Route 5
Reactant of Route 5
4-Methoxy-2-methylaniline hydrochloride
Reactant of Route 6
Reactant of Route 6
4-Methoxy-2-methylaniline hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.